molecular formula C26H27N5O2S2 B2998087 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 921488-31-5

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No. B2998087
M. Wt: 505.66
InChI Key: SDPQDMBKVJTBEC-UHFFFAOYSA-N
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Description

The compound “2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including a cyclohexylureido group, a thiazolyl group, and a phenylacetamide group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions involving acyl chlorides and amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring (a five-membered ring containing nitrogen and sulfur), a phenyl ring (a six-membered carbon ring), and a cyclohexyl group (a six-membered carbon ring). The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the amide group and the thiazole ring. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its stability under various conditions .

Scientific Research Applications

Antitumor Activity

Research has highlighted the synthesis of new benzothiazole derivatives, including compounds structurally related to 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide, for their potential antitumor activities. For instance, a study by Yurttaş, Tay, and Demirayak (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against various cancer cell lines Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings.

Antimicrobial Activity

Another significant area of research is the evaluation of antimicrobial activities of compounds with a similar structure to the mentioned chemical. Azeez and Abdullah (2019) described the synthesis of arylidene compounds from 2-iminothiazolidine-4-one derivatives, including preparations that closely resemble the structure of interest, showing sensitivity against various bacterial strains Synthesis and Characterization of a New Series of Arylidene Compounds from 2-Iminothiazolidine-4-one derivatives.

Heterocyclic Synthesis Applications

The versatility of thioureido-acetamides in synthesizing various heterocycles has been demonstrated in research by Schmeyers and Kaupp (2002). They explored the use of thioureido-acetamides for one-pot cascade reactions, leading to the formation of different heterocycles, showcasing the chemical's utility in creating diverse molecular structures Heterocycles by cascade reactions of versatile thioureido-acetamides.

Novel Synthesis for Heterocyclic Derivatives

The compound and its related structures have also been used to synthesize a wide array of heterocyclic compounds with potential biological applications. For example, Shams et al. (2010) reported on the novel synthesis of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, indicating a broad scope for creating biologically active molecules Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide.

Spectroscopic and Quantum Mechanical Studies

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including those related to the compound of interest. Their research not only delved into the chemical and electronic properties of these molecules but also evaluated their potential as photosensitizers in dye-sensitized solar cells, demonstrating the compound's utility beyond biomedical applications Spectroscopic, quantum mechanical studies, ligand protein interactions and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs.

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its biological activity and exploring its potential use in medical or industrial applications .

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2S2/c1-16-7-12-21-22(13-16)35-24(30-21)17-8-10-19(11-9-17)27-23(32)14-20-15-34-26(29-20)31-25(33)28-18-5-3-2-4-6-18/h7-13,15,18H,2-6,14H2,1H3,(H,27,32)(H2,28,29,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPQDMBKVJTBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CC4=CSC(=N4)NC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide

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